molecular formula C17H17BrO6 B13927335 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, ethyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, ethyl ester

Cat. No.: B13927335
M. Wt: 397.2 g/mol
InChI Key: RUQYMHLMXPAROG-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, ethyl ester is a polyfunctional aromatic compound with a naphthalene backbone substituted at multiple positions. The structure features:

  • Ethyl ester at the carboxylic acid group (position 2).
  • Acetyloxy (ester) group at position 4.
  • Bromo substituent at position 6.
  • Dimethoxy groups at positions 5 and 5.

Properties

Molecular Formula

C17H17BrO6

Molecular Weight

397.2 g/mol

IUPAC Name

ethyl 4-acetyloxy-8-bromo-5,6-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C17H17BrO6/c1-5-23-17(20)10-6-11-12(18)8-14(21-3)16(22-4)15(11)13(7-10)24-9(2)19/h6-8H,5H2,1-4H3

InChI Key

RUQYMHLMXPAROG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C(=C2C(=C1)OC(=O)C)OC)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, ethyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Acetylation: The acetyloxy group can be introduced by reacting the brominated intermediate with acetic anhydride in the presence of a catalyst such as pyridine.

    Methoxylation: The dimethoxy groups can be introduced by reacting the intermediate with methanol in the presence of a strong acid such as sulfuric acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Hydrolysis: The ester and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Removal of bromine or reduction of ester to alcohol.

    Substitution: Formation of new substituted derivatives.

    Hydrolysis: Formation of carboxylic acid and alcohol.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent Profiles of Selected Naphthalene Derivatives

Compound Name Substituents Functional Groups Key Differences vs. Target Compound
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, ethyl ester 4-acetyloxy, 8-bromo, 5,6-dimethoxy, ethyl ester Ester, halogen, ether Reference compound
4-(Acetyloxy)-6-bromo-2-naphthalenecarboxylic acid methyl ester (CAS: 99660-52-3) 4-acetyloxy, 6-bromo, methyl ester Ester, halogen - Bromo at position 6 instead of 8
- Methyl ester instead of ethyl
4,7-Dihydroxy-5,6-dimethoxy-2-naphthalenecarboxylic acid methyl ester 4,7-dihydroxy, 5,6-dimethoxy, methyl ester Phenol, ether, ester - Hydroxy instead of acetyloxy at 4
- Additional hydroxy at 7
4,5-Bis(acetyloxy)-8-methoxy-6-methyl-2-naphthalenecarboxylic acid methyl ester 4,5-bis(acetyloxy), 8-methoxy, 6-methyl, methyl ester Ester (multiple), ether, alkyl - Two acetyloxy groups
- Methoxy at 8 instead of bromo

Impact of Substituents on Physicochemical Properties

Bromine Position :

  • Bromo at position 8 (target compound) vs. 6 (CAS: 99660-52-3) alters steric and electronic effects. Position 8 bromine may reduce ring symmetry and influence π-π stacking in solid-state structures compared to position 6.

Acetyloxy vs. Hydroxy :

  • The acetyloxy group at position 4 (target) improves stability against oxidation compared to hydroxy groups (e.g., 4,7-dihydroxy analog), but reduces hydrogen-bonding capability.

Methoxy vs. Bromo :

  • Methoxy groups (electron-donating) at positions 5 and 6 enhance electron density on the naphthalene ring, favoring electrophilic substitutions, whereas bromo (electron-withdrawing) at 8 may deactivate certain positions.

Notes on Contradictions and Limitations

  • These may reflect broader analytical datasets but lack structural relevance .
  • provides critical analogs but lacks quantitative data (e.g., melting points, synthetic yields), necessitating reliance on inferred trends.

Biological Activity

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, ethyl ester is a complex organic compound notable for its diverse biological activities. This compound features a naphthalene core with several functional groups, including an acetyloxy group, bromine atom, and methoxy groups, which contribute to its chemical reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H15BrO5C_{16}H_{15}BrO_5 with a molecular weight of approximately 367.19 g/mol. The unique arrangement of functional groups enhances its interactions with biological targets, leading to various physiological effects.

Property Value
Molecular FormulaC16H15BrO5
Molecular Weight367.19 g/mol
Key Functional GroupsAcetyloxy, Bromine, Methoxy

Biological Activity

Research indicates that 2-Naphthalenecarboxylic acid derivatives exhibit significant antimicrobial and anticancer properties. The presence of functional groups such as acetyloxy and methoxy enhances their interactions with biological targets.

Antimicrobial Activity

Studies have shown that compounds similar to 2-Naphthalenecarboxylic acid can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer activity against several cancer cell lines. Its mechanism may involve:

  • Inhibition of cell proliferation : By modulating signaling pathways related to cell cycle regulation.
  • Induction of apoptosis : Triggering programmed cell death in cancer cells.

Case Studies

  • Anticancer Evaluation
    In a study assessing the anticancer efficacy of naphthalene derivatives, 2-Naphthalenecarboxylic acid analogs showed promising results against prostate cancer cell lines. The most active derivative exhibited an IC50 value of 0.09μM0.09\mu M, indicating potent inhibitory activity on cancer cell proliferation .
  • Antimicrobial Screening
    A series of experiments demonstrated that the compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .

The biological activity of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5,6-dimethoxy-, ethyl ester is primarily attributed to:

  • Enzyme Interaction : The acetyloxy and methoxy groups facilitate binding to specific enzymes or receptors.
  • Halogen Bonding : The bromine atom can participate in halogen bonding, enhancing the compound's affinity for biological targets .

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